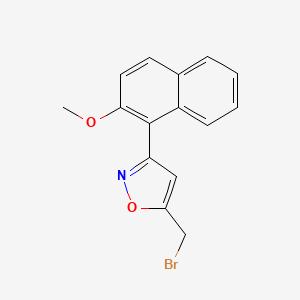

5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCIEJULFOJNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. This molecule, featuring a strategically positioned reactive bromomethyl group and a methoxynaphthalene moiety, presents significant opportunities for further chemical elaboration and is a promising scaffold in the field of medicinal chemistry. This document details a robust synthetic protocol, outlines expected analytical characterization data, and explores the rationale behind its design for researchers, scientists, and professionals in drug development.

Introduction: The Scientific Rationale and Potential

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, lauded for its metabolic stability and ability to participate in various non-covalent interactions such as hydrogen bonding and π-π stacking.[1] The incorporation of an isoxazole nucleus is a common strategy in the design of novel therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3]

The subject of this guide, this compound, is a bespoke molecule designed to leverage the pharmacological potential of both the isoxazole and naphthalene ring systems. The naphthalene component is frequently found in biologically active compounds and can intercalate into DNA or bind to hydrophobic pockets of enzymes.[4] The methoxy group on the naphthalene ring can further modulate the electronic and steric properties, potentially enhancing target affinity and pharmacokinetic profiles.

Crucially, the 5-bromomethyl substituent on the isoxazole ring serves as a versatile synthetic handle. The carbon-bromine bond is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This inherent reactivity positions the title compound as a key intermediate for the development of targeted therapeutics.

This guide will provide a detailed, field-proven methodology for the synthesis of this compound, a thorough description of its expected analytical characteristics, and a discussion of its potential in drug discovery.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most effectively achieved through a multi-step sequence culminating in a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[5] The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (E/Z)-2-methoxy-1-naphthaldehyde oxime

The initial step involves the conversion of the commercially available 2-methoxy-1-naphthaldehyde to its corresponding oxime. This is a standard condensation reaction.

Protocol:

-

To a solution of 2-methoxy-1-naphthaldehyde (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium acetate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).[6]

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the desired oxime as a solid. This product is typically a mixture of (E) and (Z) isomers and can be used in the next step without further purification.

Step 2: Synthesis of this compound

The core isoxazole ring is constructed via a regioselective 1,3-dipolar cycloaddition reaction.[7] The nitrile oxide is generated in situ from the oxime by chlorination with N-chlorosuccinimide (NCS) followed by base-induced elimination of HCl. This transient nitrile oxide then reacts with propargyl bromide to yield the target compound.

Protocol:

-

In a round-bottom flask, dissolve the (E/Z)-2-methoxy-1-naphthaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) (1.1 eq) in portions and stir the mixture at room temperature for 30 minutes.

-

Add propargyl bromide (1.5 eq) to the reaction mixture.

-

Slowly add a base, such as triethylamine (Et3N) or pyridine (1.2 eq), dropwise to the mixture at 0 °C to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

| Analysis | Expected Data |

| Molecular Formula | C₁₅H₁₂BrNO₂[8] |

| Molecular Weight | 318.17 g/mol [8] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.30-8.10 (m, 2H, Naphthyl-H), 7.90-7.70 (m, 2H, Naphthyl-H), 7.60-7.40 (m, 2H, Naphthyl-H), 6.85 (s, 1H, Isoxazole-H), 4.50 (s, 2H, -CH₂Br), 4.05 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.0 (C-5), 162.0 (C-3), 158.0 (Naphthyl C-O), 135.0-120.0 (Multiple Naphthyl carbons), 115.0 (Naphthyl C), 105.0 (C-4), 56.0 (-OCH₃), 25.0 (-CH₂Br) |

| FT-IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1600, 1500 (C=C aromatic), ~1450 (C=N), ~1250 (C-O ether), ~690 (C-Br)[9] |

| Mass Spectrometry (ESI-MS) | m/z: 318.0 [M]+, 320.0 [M+2]+ (characteristic isotopic pattern for bromine) |

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive scaffold for the development of new therapeutic agents.[10][11]

Caption: Potential applications of the title compound in drug discovery.

As a Platform for Library Synthesis

The primary utility of this compound lies in its capacity as a versatile intermediate. The reactive bromomethyl group can be displaced by a variety of nucleophiles, including:

-

Amines: To generate amino-methyl derivatives, which can modulate solubility and form key hydrogen bonds with biological targets.

-

Thiols: To produce thioether-linked compounds, exploring different spatial and electronic properties.

-

Alcohols/Phenols: To create ether-linked analogs, potentially improving metabolic stability.

-

Azides: For subsequent "click" chemistry reactions to attach larger and more complex moieties.

This allows for the rapid generation of a focused library of compounds, which is essential for systematic SAR exploration and the identification of lead candidates.

Potential Therapeutic Applications

Given the established biological activities of isoxazole and naphthalene-containing molecules, derivatives of the title compound are promising candidates for several therapeutic areas:

-

Oncology: Naphthalene derivatives have been investigated as anti-tubulin agents and kinase inhibitors.[4] The isoxazole core can enhance these activities and improve the drug-like properties of the resulting molecules.

-

Anti-inflammatory Agents: Isoxazole-containing compounds are known to exhibit potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[12]

-

Antimicrobial Agents: The isoxazole scaffold is present in several antibacterial and antifungal drugs.[13] Novel derivatives could be effective against drug-resistant strains.

Conclusion

This compound is a strategically designed molecule with significant potential as a building block in medicinal chemistry. The synthetic route presented in this guide is robust and relies on well-established chemical transformations. The provided characterization data serves as a benchmark for researchers working with this compound. The versatility of the bromomethyl group, coupled with the favorable pharmacological profile of the isoxazole-naphthalene core, makes this compound a valuable asset for the discovery and development of novel therapeutics. Further investigation into the biological activities of its derivatives is highly warranted.

References

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). Bentham. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

-

Synthesis of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime (6) and proposed reaction mechanism for the synthesis of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide (8). (n.d.). ResearchGate. [Link]

-

Synthesis of 2-methoxy-1-naphthaldoxime. (n.d.). PrepChem.com. [Link]

-

A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. (2022). ResearchGate. [Link]

-

This compound. (n.d.). Chemsrc. [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. (2020). Arabian Journal of Chemistry. [Link]

-

IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (n.d.). ResearchGate. [Link]

-

To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti- Microbial Agents. (2022). International Journal of Medical Sciences and Pharma Research. [Link]

-

Potential activities of isoxazole derivatives. (2024). IntechOpen. [Link]

-

Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. (2020). ResearchGate. [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. [Link]

-

FTIR spectrum of the synthesized compound 3g. (n.d.). ResearchGate. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijmspr.in [ijmspr.in]

A Technical Guide to the Physicochemical Profile of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole: A Strategic Intermediate in Drug Discovery

An In-depth Technical Guide Topic: Physicochemical Properties of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the predicted and experimentally determined physicochemical properties of this compound. This molecule is a compound of significant interest in medicinal chemistry, integrating three key structural motifs: a biologically active 1,2-oxazole core, a reactive bromomethyl group for synthetic elaboration, and a bulky 2-methoxynaphthalene moiety that modulates lipophilicity and potential aromatic interactions. Due to the scarcity of published experimental data for this specific molecule, this document serves as both a repository of predicted values and a framework for its empirical characterization. We present detailed, self-validating protocols for determining its core physicochemical parameters, including lipophilicity, solubility, pKa, and stability. The causality behind experimental choices is explained to provide field-proven insights for researchers aiming to leverage this versatile scaffold in drug discovery and materials science programs.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in pharmaceutical chemistry.[1] Its unique electronic and structural properties contribute to favorable physicochemical and pharmacokinetic profiles in drug candidates.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and other non-covalent interactions, enabling effective binding to diverse biological targets.[2]

Structural Dissection of the Target Compound

The subject of this guide, this compound, is a 3,5-disubstituted isoxazole designed with distinct functional regions that dictate its chemical behavior and potential applications.

-

The 1,2-Oxazole Core: Provides a stable, aromatic, and polar foundation. The weak N-O bond is a known feature that can, under certain conditions, be involved in ring-cleavage reactions, offering further synthetic pathways.[1]

-

The 2-Methoxynaphthalene Group at C3: This large, hydrophobic substituent significantly increases the molecule's lipophilicity. It is expected to dominate properties like aqueous solubility and membrane permeability and provides a large surface area for van der Waals and π-stacking interactions with protein targets.

-

The Bromomethyl Group at C5: This is a highly reactive electrophilic handle. The bromine atom is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This functional group is the primary site for synthetic diversification, allowing for the straightforward introduction of various functionalities (amines, thiols, azides, etc.) to generate libraries of new chemical entities.[5][6]

Core Physicochemical Properties: A Predictive and Experimental Framework

Given the lack of extensive literature on this specific compound, we present a combination of computationally predicted data and the necessary experimental framework for its empirical validation.

Molecular Structure and Identity

A precise understanding of the molecule's identity is the foundation for all subsequent characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1432679-47-4 | [7] |

| Molecular Formula | C₁₅H₁₂BrNO₂ | [8] |

| Molecular Weight | 317.17 g/mol | [8] |

| Monoisotopic Mass | 317.00513 Da | [8] |

| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CBr | [8] |

| InChI Key | SCCIEJULFOJNNS-UHFFFAOYSA-N | [8] |

Lipophilicity and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Predicted Lipophilicity: Computational models provide a valuable first approximation.

Parameter Predicted Value Method Source | XlogP | 3.8 | Atom-based calculation |[8] |

-

Expertise & Causality: An XlogP of 3.8 suggests significant lipophilicity, driven primarily by the naphthalene ring. This value is within the range often considered acceptable for oral bioavailability (e.g., as per Lipinski's Rule of Five, where cLogP < 5). However, high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding. Therefore, experimental verification is essential. The shake-flask method remains the gold standard for its direct measurement of partitioning between octanol and water, mimicking the distribution between aqueous and lipid biological compartments.

Aqueous Solubility

Solubility is paramount for drug absorption and formulation. The highly aromatic and lipophilic nature of the molecule suggests that its aqueous solubility will be low.

-

Expertise & Causality: Poor solubility can be a major hurdle in drug development, leading to low and variable bioavailability. Characterizing solubility early is critical. The choice of a buffer at a physiologically relevant pH (e.g., pH 7.4) is crucial, as the ionization state of the molecule can significantly impact its solubility. For ionizable compounds, determining solubility across a pH range is recommended.

Ionization State (pKa)

The pKa value defines the pH at which a compound is 50% ionized. The 1,2-oxazole ring is weakly basic due to the nitrogen atom.

-

Expertise & Causality: While the basicity of the isoxazole nitrogen is low, its precise pKa determines the charge state of the molecule in different physiological environments (e.g., stomach vs. intestine). This, in turn, affects its solubility, permeability, and target binding. Potentiometric titration is a robust method for this determination, as it directly measures the change in pH upon addition of a titrant, allowing for the precise calculation of the pKa.

Chemical Reactivity and Stability

The stability of a compound under relevant conditions (storage, formulation, physiological) is a critical quality attribute. The primary site of reactivity is the bromomethyl group.

-

Expertise & Causality: The C-Br bond is susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures. A forced degradation study, as outlined in the protocols below, is a self-validating system. By subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and monitoring the appearance of degradants with a mass-conserving detector like HPLC-UV, one can establish a comprehensive stability profile. This informs handling, storage conditions, and potential metabolic pathways.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed to be robust and self-validating, providing the trustworthiness required in a research and development setting.

Caption: Reactivity profile via nucleophilic substitution (Sɴ2).

Conclusion: A Profile of a Promising Synthetic Intermediate

This compound is a strategically designed molecule with significant potential in drug discovery. Its predicted physicochemical profile—notably its high lipophilicity—suggests that careful optimization of its properties would be necessary for progression as a drug candidate. However, its true strength lies in its role as a versatile synthetic intermediate. The reactive bromomethyl handle provides a direct and efficient route to a wide array of derivatives, enabling extensive exploration of the chemical space around the potent isoxazole-naphthalene scaffold. This guide provides the necessary predictive data and robust experimental protocols to fully characterize this compound and unlock its potential for developing novel therapeutics.

References

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Google Books.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). RSC Publishing.

- Heterocyclic 3,5-disubstituted phenylpyrazoles and isoxazoles: Synthesis and mesomorphic behavior. (2018). ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- This compound. (n.d.). Chemsrc.

- (a) Molecular framework of 3,5-disubstituted isoxazoles involving... (n.d.). ResearchGate.

- Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. (2022). National Institutes of Health.

- Reported 3,5-disubstituted isoxazoles. (n.d.). ResearchGate.

- This compound. (n.d.). PubChemLite.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). National Institutes of Health.

- 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile. (n.d.). Smolecule.

- A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole. (n.d.). Benchchem.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Buy 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS#:1432679-47-4 | this compound | Chemsrc [chemsrc.com]

- 8. PubChemLite - this compound (C15H12BrNO2) [pubchemlite.lcsb.uni.lu]

Crystal structure analysis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

This guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound, a molecule of interest in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not currently available in the Cambridge Structural Database (CSD), this document serves as an in-depth technical guide for researchers undertaking such an investigation.[1][2][3][4] It outlines the necessary experimental protocols, from synthesis to data analysis, and discusses the anticipated structural features based on related crystallographic studies. The principles and methodologies described herein are grounded in established crystallographic practices and are intended for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative

The title compound, this compound, integrates several key chemical moieties: a reactive bromomethyl group, a versatile 1,2-oxazole core, and a bulky, electron-rich 2-methoxynaphthalene substituent.[5][6] The oxazole ring is a prevalent scaffold in many biologically active compounds, exhibiting a range of pharmacological activities.[7][8] The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is critical for understanding its chemical reactivity, biological activity, and solid-state properties.[9][10][11]

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[9][12][13] It provides unambiguous proof of a compound's constitution and conformation in the solid state. For the title compound, a crystal structure analysis would reveal:

-

The conformation of the methoxynaphthalene group relative to the oxazole ring.

-

The orientation of the bromomethyl group.

-

The nature and extent of intermolecular interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, which govern the crystal packing.

This information is invaluable for structure-activity relationship (SAR) studies in drug design, for understanding reaction mechanisms, and for the rational design of new materials with desired properties.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. Each stage is critical for the success of the analysis.

Synthesis and Crystallization

The synthesis of the title compound would likely involve a multi-step process, potentially culminating in the formation of the oxazole ring via methods such as the Van Leusen reaction.[7] The final product should be purified to the highest possible degree, as impurities can significantly hinder crystallization.

Protocol for Obtaining Diffraction-Quality Crystals:

The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study.[13] A variety of techniques should be systematically explored:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and can be guided by the solubility of the compound.

-

Solvent Diffusion: A solution of the compound is layered with a less-soluble "anti-solvent." Diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting slow crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

For the title compound, a systematic screening of various solvents (e.g., dichloromethane, ethyl acetate, acetonitrile, methanol) and their mixtures is recommended.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head for data collection.[12] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and use monochromatic X-ray radiation (commonly Mo Kα or Cu Kα).[10]

Data Collection Strategy:

-

Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[14]

-

Data Redundancy: A complete sphere of data is often collected to ensure high redundancy, which is beneficial for data processing and absorption corrections.

-

Exposure Time: The exposure time per frame is optimized to achieve a good signal-to-noise ratio without overloading the detector.

The collected diffraction images are then processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the square of the structure factor amplitudes) and not the phases of the diffracted X-rays.[12][15]

Methods for Structure Solution:

-

Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly determine the phases.[14] This is the most common approach for small molecules.

-

Patterson Methods: This technique is particularly useful when a heavy atom (like bromine in the title compound) is present. The Patterson function can be used to locate the position of the heavy atom, which can then be used to phase the remaining reflections.[14]

Once an initial structural model is obtained, it is refined to improve its agreement with the experimental data.[14][16]

Refinement Process:

-

Least-Squares Refinement: The atomic positions, displacement parameters (describing thermal motion), and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[14]

-

Difference Fourier Maps: These maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any disorder or unmodeled electron density.

-

Validation: The final refined structure is rigorously validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for chemically reasonable bond lengths and angles.

The entire experimental and computational workflow can be visualized as follows:

Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Analysis

Based on the known structures of related oxazole and naphthalene derivatives, we can anticipate several key structural features for this compound.[17][18][19]

Molecular Conformation

The dihedral angle between the planar oxazole ring and the naphthalene ring system will be a critical conformational parameter. Steric hindrance between the ortho-hydrogen of the naphthalene and the oxazole ring is likely to cause a significant twist, preventing coplanarity. This has been observed in similar structures where aromatic rings are attached to a central heterocyclic core.[18][20] The methoxy group is expected to be nearly coplanar with the naphthalene ring to maximize resonance stabilization.

Bond Lengths and Angles

The bond lengths and angles within the oxazole and naphthalene moieties are expected to be in good agreement with standard values. For instance, the C=N and C-O bonds within the oxazole ring will have characteristic lengths. The C-Br bond of the bromomethyl group will also be a key parameter to determine.

The anticipated molecular structure is depicted below:

Caption: 2D representation of the title compound's molecular structure.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of weak intermolecular forces. A Hirshfeld surface analysis could be employed to visualize and quantify these interactions.[17][21]

-

Halogen Bonding: The bromine atom is a potential halogen bond donor and could interact with electronegative atoms like oxygen or nitrogen from neighboring molecules.

-

π-π Stacking: The extended aromatic system of the naphthalene ring provides a large surface for π-π stacking interactions, which could be a dominant feature in the crystal packing.

-

C-H···O/N Hydrogen Bonds: Weak hydrogen bonds involving the methoxy group or the oxazole ring are also likely to contribute to the overall stability of the crystal lattice.[17]

Data Presentation and Validation

All quantitative crystallographic data should be summarized in a standardized table, as is common practice in crystallographic publications.[17][18]

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂BrNO₂[5] |

| Formula Weight | 318.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) | Hypothetical Value g/cm³ |

| Absorption Coefficient (μ) | Hypothetical Value mm⁻¹ |

| F(000) | Hypothetical Value |

| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | Hypothetical Value |

| Independent Reflections | Hypothetical Value [R(int) = x.xx] |

| Final R indices [I > 2σ(I)] | R₁ = x.xxx, wR₂ = y.yyy |

| R indices (all data) | R₁ = x.xxx, wR₂ = y.yyy |

| Goodness-of-fit on F² | Hypothetical Value |

The final structural model should be deposited with the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, ensuring the data is publicly accessible to the scientific community.[1][22]

Conclusion

This technical guide provides a rigorous and comprehensive roadmap for the crystal structure analysis of this compound. By following the detailed protocols for crystallization, data collection, and structure refinement, researchers can obtain a high-quality crystal structure. The subsequent analysis of the molecular conformation and intermolecular interactions will provide critical insights into the chemical and physical properties of this compound, aiding in its potential development for pharmaceutical or material science applications. The principles outlined here are broadly applicable to the crystallographic study of other novel small molecules.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Unit 12 Review. Available at: [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available at: [Link]

-

Recent developments in phasing and structure refinement for macromolecular crystallography. PubMed Central. Available at: [Link]

-

Single Crystal X-ray Diffraction. University of York. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Available at: [Link]

-

Structure solution and refinement: introductory strategies. Unknown Source. Available at: [Link]

-

Refinement of crystal structures. Oxford Academic. Available at: [Link]

-

Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]

-

5-(bromomethyl)-2-methyl-1,3-oxazole. ChemSynthesis. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

-

CCDC 1517657: Experimental Crystal Structure Determination. The University of Manchester. Available at: [Link]

-

Search - Access Structures. CCDC. Available at: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available at: [Link]

-

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. ResearchGate. Available at: [Link]

-

Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available at: [Link]

-

Cambridge Structure Database (CSD). MatDaCs. Available at: [Link]

-

5-(Bromomethyl)-2,4-diphenyl-1,3-oxazole. PubChem. Available at: [Link]

-

5-bromo-3-(4-nitrophenyl)isoxazole. ChemSynthesis. Available at: [Link]

-

CCDC 2130342: Experimental Crystal Structure Determination. Creighton ResearchWorks. Available at: [Link]

-

This compound. Chemsrc. Available at: [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. NIH. Available at: [Link]

-

Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. Available at: [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 5. PubChemLite - this compound (C15H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. CAS#:1432679-47-4 | this compound | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pulstec.net [pulstec.net]

- 12. fiveable.me [fiveable.me]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. fiveable.me [fiveable.me]

- 15. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.vensel.org [pubs.vensel.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking | MDPI [mdpi.com]

- 22. Research Portal [researchworks.creighton.edu]

Spectroscopic data (NMR, IR, MS) for 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of the novel heterocyclic compound, this compound (CAS 1432679-47-4). Designed for researchers and professionals in drug discovery and synthetic chemistry, this document moves beyond a simple data sheet. It offers a predictive analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures, this guide serves as a robust framework for the characterization, verification, and quality control of this and structurally related compounds. Standardized protocols for data acquisition are also detailed to ensure reproducibility and accuracy.

Introduction and Molecular Architecture

This compound is a complex organic molecule featuring three key structural motifs: a 2-methoxynaphthalene core, a 3,5-disubstituted 1,2-oxazole ring, and a reactive bromomethyl group.[1] The strategic combination of these functionalities makes it a potentially valuable intermediate for the synthesis of more complex pharmaceutical agents and molecular probes.[2][3][4][5] The oxazole (or isoxazole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3][6] The bromomethyl group at the 5-position of the oxazole ring provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.

A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and tracking its transformation in subsequent synthetic steps. This guide will systematically deconstruct the predicted spectroscopic data to provide a unique "fingerprint" for this molecule.

Molecular Properties Summary:

| Property | Value | Source |

| CAS Number | 1432679-47-4 | |

| Molecular Formula | C₁₅H₁₂BrNO₂ | [1] |

| Molecular Weight | 318.17 g/mol | |

| Monoisotopic Mass | 317.00513 Da | [1] |

| InChI Key | SCCIEJULFOJNNS-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the naphthalene ring, the single proton on the oxazole ring, the methylene protons of the bromomethyl group, and the methyl protons of the methoxy group.

Logical Workflow for ¹H NMR Assignment:

Caption: Workflow for predicting the ¹H NMR spectrum.

Table of Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.90 - 7.30 | Multiplet (m) | 6H | Ar-H (Naphthalene) | Protons on the naphthalene ring system will appear in the characteristic aromatic region. The exact shifts and coupling patterns depend on their relative positions. |

| ~ 6.80 | Singlet (s) | 1H | Oxazole C4-H | The lone proton on the oxazole ring is expected to be a singlet and shifted downfield due to the aromatic nature of the ring. |

| ~ 4.55 | Singlet (s) | 2H | -CH₂Br | Protons of a bromomethyl group attached to an aromatic system (benzylic-like) typically resonate in this region (δ 3.4–4.7 ppm).[7][8][9] The signal is a singlet as there are no adjacent protons. |

| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet in a region typical for ethers.[10] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table of Predicted ¹³C NMR Chemical Shifts:

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 165 - 170 | Oxazole C5 | Carbon bearing the bromomethyl group, shifted downfield. |

| ~ 160 - 165 | Oxazole C3 | Carbon attached to the naphthalene ring. |

| ~ 155 - 160 | Naphthalene C2-O | Aromatic carbon bearing the methoxy group. |

| ~ 110 - 135 | Naphthalene & Ar-C | Remaining 9 aromatic carbons of the naphthalene system. |

| ~ 100 - 105 | Oxazole C4 | Carbon bearing the lone proton, expected to be the most upfield of the aromatic carbons. |

| ~ 56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~ 25 - 30 | -CH₂Br | Aliphatic carbon attached to bromine, shifted downfield by the electronegative halogen. |

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides information about the functional groups present in a molecule by identifying the vibrational frequencies of specific bonds.

Table of Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Naphthalene, Oxazole)[11] |

| 2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (-CH₃, -CH₂)[12] |

| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring (Naphthalene)[11][13] |

| 1550 - 1450 | Medium-Strong | C=N, C=C Stretch | Oxazole Ring System[13] |

| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether (-OCH₃)[14] |

| 1300 - 1150 | Medium | C-H Wag | -CH₂X (Bromomethyl)[11] |

| 900 - 675 | Strong | C-H Bend (oop) | Aromatic Ring Substitution Pattern[11] |

| 690 - 515 | Medium-Strong | C-Br Stretch | Alkyl Halide (-CH₂Br)[11][15] |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structural features.

Predicted MS Data (Electrospray Ionization, ESI+):

-

Molecular Ion ([M+H]⁺): A prominent doublet of peaks is expected for the protonated molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

-

m/z ≈ 318.0124 (for C₁₅H₁₃⁷⁹BrNO₂⁺)

-

m/z ≈ 320.0103 (for C₁₅H₁₃⁸¹BrNO₂⁺)

-

Predicted values from PubChem for [M+H]⁺ are 318.01241 and for the [M]⁺ radical cation are 317.00458.[1]

-

Plausible Fragmentation Pathways:

The fragmentation of 3,5-disubstituted isoxazoles is complex. Key fragmentation pathways often involve the cleavage of the weak N-O bond, followed by rearrangements or loss of substituents.[16][17][18]

Caption: Simplified major fragmentation pathways for the target molecule.

-

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment at m/z ≈ 238.

-

Loss of Bromomethyl: Alpha-cleavage to lose the bromomethyl radical (•CH₂Br), giving a fragment at m/z ≈ 224.

-

Isoxazole Ring Cleavage: A characteristic pathway involves the cleavage of the N-O bond, which can lead to a variety of smaller fragments.[16][18] For instance, subsequent loss of HCN from the [M - CH₂Br]⁺ fragment could occur.

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~240 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS signal to δ 0.00 ppm.[7]

IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity and minimal sample preparation.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum.

-

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry Data Acquisition

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Parameters (Positive Ion Mode):

-

Ion Source: ESI+.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Set to an appropriate temperature (~300 °C) and flow rate.

-

Mass Range: m/z 100 - 500.

-

Data Acquisition: Acquire spectra in full scan mode. For fragmentation studies, perform tandem MS (MS/MS) on the parent ion of interest.

-

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the spectroscopic data of this compound. The ¹H NMR is expected to show characteristic signals for the aromatic, oxazole, bromomethyl, and methoxy protons. The IR spectrum will be dominated by absorptions from the aromatic system and the C-Br and C-O bonds. Finally, high-resolution mass spectrometry will confirm the elemental composition via the distinct bromine isotopic pattern of the molecular ion and reveal structural motifs through predictable fragmentation pathways. This comprehensive spectroscopic profile serves as a critical benchmark for any researcher synthesizing or utilizing this versatile chemical intermediate.

References

- BenchChem. (n.d.). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.

-

UM Impact. (n.d.). The mass spectral fragmentation of isoxazolyldihydropyridines. Retrieved from [Link]

-

ACS Publications. (n.d.). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (2023, March 23). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Reported 3,5-disubstituted isoxazoles. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Supporting Information Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 5-(bromomethyl)-2-methyl-1,3-oxazole. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Heterocyclic 3,5-disubstituted phenylpyrazoles and isoxazoles: Synthesis and mesomorphic behavior. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). From nitrile oxides to 3,5‐disubstituted isoxazoles, N−O bond reductive.... Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C15H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. umimpact.umt.edu [umimpact.umt.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sci-Hub: are you are robot? [sci-hub.sg]

Biological Activity Screening of 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole Derivatives

An In-depth Technical Guide

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing the oxazole or isoxazole nucleus, represent a privileged scaffold due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 1,2-oxazole ring system, an isomer of oxazole, is a five-membered heterocycle with adjacent nitrogen and oxygen atoms, which contributes to its unique physicochemical properties and ability to engage with biological targets.

This guide focuses on a specific, novel class of compounds: 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole derivatives . The design of these molecules is deliberate:

-

3-(2-methoxynaphthalen-1-yl) group: The bulky, lipophilic naphthalene ring system is a common feature in many bioactive molecules and can facilitate π-π stacking interactions with biological targets.

-

5-(Bromomethyl) group: This functional group is a potent electrophile and alkylating agent. It can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in enzymes or proteins, potentially leading to irreversible inhibition. Alternatively, it serves as a reactive handle for further synthetic modification to explore structure-activity relationships (SAR).

Given the structural alerts embedded within this scaffold, a systematic screening cascade is essential to elucidate the therapeutic potential of these derivatives. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct a primary biological activity screening of this compound class, focusing on three key areas: anticancer, antimicrobial, and anti-inflammatory activities. The protocols described herein are based on established, robust methodologies designed to yield reproducible and interpretable results.

Section 1: A Strategic Approach to Biological Screening

The decision to screen for a specific biological activity should not be arbitrary. It must be a hypothesis-driven process based on the structural features of the molecule and the known activities of related compounds. For the 1,2-oxazole derivatives , the screening strategy is tripartite, targeting the most probable therapeutic applications based on extensive literature precedent for the oxazole/isoxazole core.[1][4][5]

The proposed screening workflow is designed to be efficient, starting with broad, high-throughput primary assays to identify "hits" and progressing to more specific, mechanism-of-action studies for promising candidates. This tiered approach conserves resources while maximizing the potential for discovery.

Caption: High-level strategic workflow for screening oxazole derivatives.

Section 2: Anticancer Activity Screening

Rationale and Causality

A significant number of oxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[1][3][6][7] The mechanism often involves the disruption of critical cellular processes like microtubule dynamics, cell cycle progression, or the induction of apoptosis.[8] The planar naphthalene ring of the test compounds may act as an intercalating agent, while the bromomethyl group could alkylate DNA or key proteins, leading to cell death. Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step.

Primary Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is a robust, sensitive, and high-throughput method ideal for primary screening.[10] The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells at 80-90% confluency using trypsin-EDTA.

-

-

Cell Seeding:

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each oxazole derivative in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old media from the wells and add 100 µL of the media containing the test compounds.

-

Include control wells: untreated cells (vehicle control, 0.5% DMSO) and media only (blank). Use a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubate the plate for 48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

Plot % Viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Data Presentation

Results should be summarized in a clear, tabular format.

| Compound ID | Derivative Substituent (R) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HeLa (µM) |

| OXA-01 | H | 12.5 ± 1.3 | 15.8 ± 2.1 | 10.2 ± 0.9 |

| OXA-02 | 4-Cl | 5.2 ± 0.6 | 7.1 ± 0.8 | 4.5 ± 0.5 |

| OXA-03 | 4-OCH₃ | 25.1 ± 3.5 | 30.4 ± 4.0 | 22.8 ± 2.9 |

| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.7 ± 0.1 |

| Note: Data are illustrative examples. |

Section 3: Antimicrobial Susceptibility Testing

Rationale and Causality

The oxazole scaffold is present in several natural and synthetic antimicrobial agents.[3][6] These compounds can disrupt microbial cell wall synthesis, inhibit protein synthesis, or interfere with nucleic acid replication. The lipophilic nature of the test compounds may facilitate their passage through microbial cell membranes. A primary screening to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial activity.[11]

Primary Screening: Broth Microdilution Assay for MIC

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] It is a quantitative, reproducible, and scalable method suitable for screening.[13][14]

Detailed Experimental Protocol: Broth Microdilution

-

Microorganism Preparation:

-

Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and yeast (e.g., Candida albicans ATCC 90028).[14]

-

Inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Incubate overnight at 35-37°C.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in broth to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

-

Compound Preparation:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

-

Prepare a 2X working solution of the test compound (e.g., 256 µg/mL) in broth. Add 100 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each well is 100 µL.

-

Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

Data Presentation

Summarize the quantitative results in a table.

| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| OXA-01 | 16 | 64 | 32 |

| OXA-02 | 8 | 32 | 16 |

| OXA-03 | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 1 |

| Note: Data are illustrative examples. |

Antimicrobial Screening Workflow

Caption: Workflow for the Broth Microdilution MIC Assay.

Section 4: Anti-inflammatory Activity Screening

Rationale and Causality

Inflammation is a complex biological response implicated in numerous diseases.[16][17] Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), are frequent targets for anti-inflammatory drugs.[18] Many heterocyclic compounds are known to inhibit these enzymes. The structure of the test compounds, featuring a rigid heterocyclic core and an aryl substituent, is analogous to some known selective COX-2 inhibitors. A primary screen for COX-2 inhibition can quickly identify candidates with potential anti-inflammatory activity.

Primary Screening: In Vitro COX-2 Inhibition Assay

This is a biochemical assay that measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for converting arachidonic acid to prostaglandin H₂ (PGH₂), a key inflammatory mediator.

Detailed Experimental Protocol: COX-2 Inhibition Assay

-

Assay Principle: A commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam) is typically used. These kits measure the peroxidase activity of COX-2. The reaction between PGH₂ and a probe generates a colorimetric or fluorometric signal.

-

Reagent Preparation:

-

Reconstitute all kit components (COX-2 enzyme, heme, assay buffer, arachidonic acid substrate, probe) as per the manufacturer's instructions.

-

Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[18]

-

-

Assay Procedure (Example):

-

To a 96-well plate, add assay buffer, heme, and the test compound or control.

-

Initiate the reaction by adding the COX-2 enzyme. Incubate for 10 minutes at 37°C.

-

Add arachidonic acid to start the cyclooxygenase reaction.

-

Add the peroxidase probe to detect the product.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] * 100

-

Plot % Inhibition against compound concentration to determine the IC₅₀ value.

-

Inflammatory Signaling Pathway

A key pathway in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes, including COX-2.[19] Compounds may act at various points in this pathway.

Caption: Simplified NF-κB inflammatory signaling pathway.

Conclusion

This guide outlines a structured, evidence-based approach for the initial biological evaluation of this compound derivatives. By employing a tiered screening cascade that begins with robust, high-throughput in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds. The detailed protocols and rationale provided serve as a self-validating framework to ensure data integrity and reproducibility. Positive "hits" from these primary screens will warrant progression to more complex secondary assays to elucidate mechanisms of action, confirm activity in more advanced models, and guide the subsequent stages of drug discovery and development.

References

-

Ghavami, G., Jafari, R., Mohammadi, A., Muhammadnejad, S., & Sardari, S. (2025). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma (HBB), 9(2), 165-187. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 14(3), 329-343. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

-

Ponnusamy, S., & P, M. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT), 11(12). [Link]

-

Savoia, D. (2021). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 26(21), 6333. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). Technion - Israel Institute of Technology. [Link]

-

Tan, J., & Rastogi, P. (2015). Preclinical screening methods in cancer. Journal of Cancer Metastasis and Treatment, 1(2), 79-85. [Link]

-

Singh, S., Sharma, N., & Singh, M. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry, 9, 732873. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). [Link]

-

Sreelatha, K., & Latha, J. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 1-8. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

-

Soares, A. C. F., et al. (2023). Research into New Molecules with Anti-Inflammatory Activity. Molecules, 28(14), 5434. [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science. [Link]

-

Wang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Advances, 11(43), 26868-26892. [Link]

-

Rahman, M. M., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(20), 7153. [Link]

-

Wang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online. [Link]

-

Dale, O. R., et al. (2015). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 5, 16471. [Link]

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]

-

Kumar, R., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(2), M1382. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]

-

El-Ghobashy, N. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16391. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]

-

Joshi, S., Bisht, A. S., & Juyal, D. S. (2017). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. The Pharma Innovation Journal. [Link]

-

Yamamuro, D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]

-

Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. d-nb.info [d-nb.info]

- 4. eurekaselect.com [eurekaselect.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microchemlab.com [microchemlab.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Potential of Naphthalen-yl-1,2-Oxazole Compounds

Executive Summary

The fusion of a naphthalene scaffold with a 1,2-oxazole (isoxazole) ring creates a class of heterocyclic compounds with significant and diverse pharmacological potential. The naphthalene moiety, a lipophilic bicyclic aromatic system, is a common feature in numerous bioactive molecules and approved drugs, often enhancing membrane permeability and providing a versatile backbone for structural modification.[1][2] The 1,2-oxazole ring is a privileged five-membered heterocycle known for its role in a wide array of therapeutic agents, contributing to metabolic stability and specific molecular interactions.[3][4][5] This guide synthesizes current research to provide an in-depth analysis of the synthesis, biological activities, and therapeutic promise of naphthalen-yl-1,2-oxazole derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

The Naphthalen-yl-1,2-Oxazole Scaffold: A Privileged Combination

The strategic combination of naphthalene and 1,2-oxazole moieties has emerged as a fruitful area of medicinal chemistry. Naphthalene derivatives are noted for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The oxazole core is also a cornerstone in drug design, found in agents like the anti-inflammatory drug Oxaprozin and the platelet aggregation inhibitor Ditazole.[5] The resulting hybrid structures leverage the physicochemical properties of both components, creating compounds with novel mechanisms of action and improved pharmacological profiles.

The rationale behind this molecular hybridization is twofold:

-

Enhanced Bioavailability: The lipophilicity of the naphthalene ring can improve the compound's ability to cross biological membranes, a critical factor for reaching intracellular targets.[1]

-

Expanded Interaction Space: The combined scaffold offers multiple points for functionalization, allowing chemists to fine-tune the molecule's size, shape, and electronic properties to optimize interactions with specific biological targets.

General Synthesis Strategies

The construction of the naphthalen-yl-1,2-oxazole core is typically achieved through established heterocyclic chemistry methodologies. One of the most prevalent and versatile approaches is the 1,3-dipolar cycloaddition reaction between a naphthalene-derived nitrile oxide and an alkyne.[7][8] Alternative multi-step pathways often commence from readily available naphthalene precursors like α-naphthol or β-naphthol.[9]